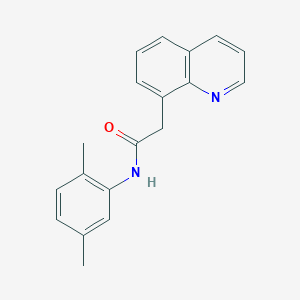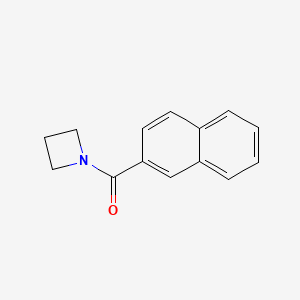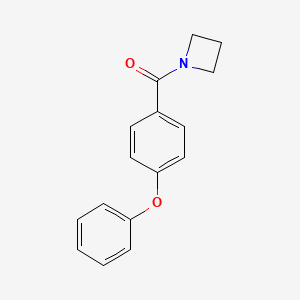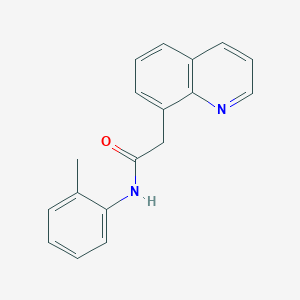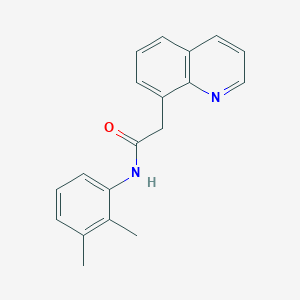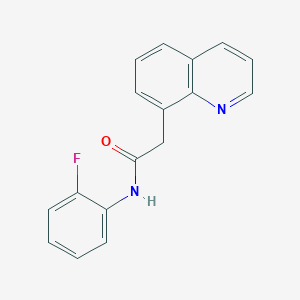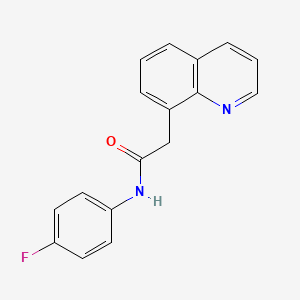
N-(4-fluorophenyl)-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-quinolin-8-ylacetamide, commonly known as 'FQ', is a synthetic compound that belongs to the class of quinoline derivatives. FQ has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
FQ has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitumor effects. FQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Mécanisme D'action
The mechanism of action of FQ is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. FQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cellular signaling and regulation. FQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
FQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. FQ has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. FQ has also been shown to exhibit anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
FQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. Its fluorescent properties also make it useful as a probe for detecting metal ions. However, FQ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on FQ. One area of research is the development of FQ-based drugs for the treatment of bacterial and fungal infections. Another area of research is the development of FQ-based drugs for the treatment of cancer. Additionally, FQ's fluorescent properties make it a promising candidate for use in imaging and diagnostic applications. Further research is needed to fully understand the mechanism of action of FQ and to optimize its pharmacological properties for use in drug development.
Conclusion
In conclusion, FQ is a synthetic compound with potential applications in drug discovery and development. Its pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitumor effects, make it a promising candidate for further research. While there are some limitations to its use in lab experiments, research on FQ is ongoing, and there are several future directions for its development and application.
Méthodes De Synthèse
FQ can be synthesized using a variety of methods, including the condensation of 4-fluoroaniline with 8-hydroxyquinoline followed by acetylation of the resulting product. Another method involves the reaction of 4-fluoroaniline with 8-chloroquinoline, followed by acetylation. The purity and yield of FQ can be improved by using different solvents and purification techniques.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-6-8-15(9-7-14)20-16(21)11-13-4-1-3-12-5-2-10-19-17(12)13/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSUPHUIDGDNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)NC3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

